molecular formula C15H18N4O2S B2461544 4-amino-N3-ethyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide CAS No. 1251674-97-1

4-amino-N3-ethyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide

Cat. No.: B2461544
CAS No.: 1251674-97-1
M. Wt: 318.4
InChI Key: RFPMQPWRXHIOLW-UHFFFAOYSA-N
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Description

4-amino-N3-ethyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique isothiazole ring structure, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N3-ethyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide typically involves the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of Amino and Carboxamide Groups: The amino and carboxamide groups are introduced through nucleophilic substitution reactions.

    Ethylation and Benzylation: The ethyl and 4-methylbenzyl groups are added through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-amino-N3-ethyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-amino-N3-ethyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N3-ethyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N3-ethyl-N5-(4-(methylthio)benzyl)isothiazole-3,5-dicarboxamide
  • 4-amino-N3-ethyl-N5-(4-chlorobenzyl)isothiazole-3,5-dicarboxamide

Uniqueness

4-amino-N3-ethyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide is unique due to its specific substitution pattern on the isothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-amino-3-N-ethyl-5-N-[(4-methylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-3-17-14(20)12-11(16)13(22-19-12)15(21)18-8-10-6-4-9(2)5-7-10/h4-7H,3,8,16H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPMQPWRXHIOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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